Cas no 1241628-49-8 (N-(3-{[3-(3-Chlorophenoxy)-2-(2,3-dimethoxyphenyl)-4-oxoazetidin-1-YL]methyl}phenyl)acetamide)
![N-(3-{[3-(3-Chlorophenoxy)-2-(2,3-dimethoxyphenyl)-4-oxoazetidin-1-YL]methyl}phenyl)acetamide structure](https://ja.kuujia.com/scimg/cas/1241628-49-8x500.png)
N-(3-{[3-(3-Chlorophenoxy)-2-(2,3-dimethoxyphenyl)-4-oxoazetidin-1-YL]methyl}phenyl)acetamide 化学的及び物理的性質
名前と識別子
-
- 1241628-49-8
- N-[3-[[3-(3-chlorophenoxy)-2-(2,3-dimethoxyphenyl)-4-oxoazetidin-1-yl]methyl]phenyl]acetamide
- Z781034730
- EN300-26612748
- N-(3-{[3-(3-CHLOROPHENOXY)-2-(2,3-DIMETHOXYPHENYL)-4-OXOAZETIDIN-1-YL]METHYL}PHENYL)ACETAMIDE
- AKOS008147517
- N-(3-{[3-(3-Chlorophenoxy)-2-(2,3-dimethoxyphenyl)-4-oxoazetidin-1-YL]methyl}phenyl)acetamide
-
- インチ: 1S/C26H25ClN2O5/c1-16(30)28-19-9-4-7-17(13-19)15-29-23(21-11-6-12-22(32-2)24(21)33-3)25(26(29)31)34-20-10-5-8-18(27)14-20/h4-14,23,25H,15H2,1-3H3,(H,28,30)
- InChIKey: NLMVFWHDQGONSB-UHFFFAOYSA-N
- SMILES: ClC1=CC=CC(=C1)OC1C(N(CC2C=CC=C(C=2)NC(C)=O)C1C1C=CC=C(C=1OC)OC)=O
計算された属性
- 精确分子量: 480.1451996g/mol
- 同位素质量: 480.1451996g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 氢键受体数量: 5
- 重原子数量: 34
- 回転可能化学結合数: 8
- 複雑さ: 709
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 2
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 4
- トポロジー分子極性表面積: 77.1Ų
N-(3-{[3-(3-Chlorophenoxy)-2-(2,3-dimethoxyphenyl)-4-oxoazetidin-1-YL]methyl}phenyl)acetamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-26612748-0.05g |
N-(3-{[3-(3-chlorophenoxy)-2-(2,3-dimethoxyphenyl)-4-oxoazetidin-1-yl]methyl}phenyl)acetamide |
1241628-49-8 | 95.0% | 0.05g |
$212.0 | 2025-03-20 |
N-(3-{[3-(3-Chlorophenoxy)-2-(2,3-dimethoxyphenyl)-4-oxoazetidin-1-YL]methyl}phenyl)acetamide 関連文献
-
Fan Wang,Kai Li,Jingjing Li,Lawrence M. Wolf,Kai Liu,Hongjie Zhang Nanoscale, 2019,11, 16658-16666
-
Y. D. Chen,J. J. Xu,Y. Wang,H. Chen,Q. J. Luo,X. D. Li,W. P. Zhu RSC Adv., 2017,7, 1260-1265
-
Ying-Zhe Liu,Ralf Haiges,Karl O. Christe,Wei-Peng Lai,Bo Wu RSC Adv., 2014,4, 28377-28389
-
Ningzi Luo,Ying Lan,Ruiren Tang,Lei He,Lian Duan Chem. Commun., 2016,52, 14466-14469
-
Wenwen Peng,Jingwei Wan,Bing Xie,Xuebing Ma Org. Biomol. Chem., 2014,12, 8336-8345
-
Mikaël Kepenekian,Vincent Robert,Corentin Boilleau,Jean-Paul Malrieu Phys. Chem. Chem. Phys., 2012,14, 1381-1388
-
Kevin MacVittie,Jan Halámek,Vladimir Privman,Evgeny Katz Chem. Commun., 2013,49, 6962-6964
-
Kwok-ho Lam RSC Adv., 2016,6, 96743-96751
-
Tingting Zhao,Xiaoping Song,Wen Zhong,Lei Yu,Wenxi Hua,Malcolm M. Q. Xing,Xiaozhong Qiu Polym. Chem., 2015,6, 283-293
N-(3-{[3-(3-Chlorophenoxy)-2-(2,3-dimethoxyphenyl)-4-oxoazetidin-1-YL]methyl}phenyl)acetamideに関する追加情報
Professional Introduction to N-(3-{[3-(3-Chlorophenoxy)-2-(2,3-dimethoxyphenyl)-4-oxoazetidin-1-YL]methyl}phenyl)acetamide and CAS No. 1241628-49-8
N-(3-{[3-(3-Chlorophenoxy)-2-(2,3-dimethoxyphenyl)-4-oxoazetidin-1-YL]methyl}phenyl)acetamide is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and biochemistry. This compound, identified by the CAS number CAS No. 1241628-49-8, represents a pinnacle of molecular design and functionalization, embodying the latest advancements in drug discovery and molecular pharmacology.
The structural complexity of N-(3-{[3-(3-Chlorophenoxy)-2-(2,3-dimethoxyphenyl)-4-oxoazetidin-1-YL]methyl}phenyl)acetamide is a testament to the ingenuity of modern synthetic chemistry. The presence of multiple functional groups, including chlorophenoxyl, dimethoxyphenyl, and an azetidinone core, endows this molecule with a unique set of pharmacological properties. These features make it an attractive candidate for further exploration in medicinal chemistry, particularly in the development of novel therapeutic agents.
In recent years, there has been a surge in research focused on the development of small-molecule inhibitors that target specific biological pathways associated with various diseases. The compound N-(3-{[3-(3-Chlorophenoxy)-2-(2,3-dimethoxyphenyl)-4-oxoazetidin-1-YL]methyl}phenyl)acetamide has been identified as a promising lead compound due to its ability to interact with key enzymes and receptors involved in disease progression. Its molecular framework is designed to modulate the activity of enzymes such as kinases and phosphodiesterases, which are often implicated in conditions ranging from cancer to inflammatory disorders.
The azetidinone moiety in N-(3-{[3-(3-Chlorophenoxy)-2-(2,3-dimethoxyphenyl)-4-oxoazetidin-1-YL]methyl}phenyl)acetamide is particularly noteworthy, as it has been shown to exhibit significant bioactivity in preclinical studies. This structural unit is known for its ability to engage with biological targets in a manner that can lead to potent pharmacological effects. The combination of the chlorophenoxy and dimethoxyphenyl groups further enhances its potential by providing additional interaction points with biological macromolecules.
The synthesis of N-(3-{[3-(3-Chlorophenoxy)-2-(2,3-dimethoxyphenyl)-4-oxoazetidin-1-YL]methyl}phenyl)acetamide represents a significant achievement in synthetic organic chemistry. The multi-step synthesis involves careful control over reaction conditions to ensure high yield and purity. The use of advanced catalytic systems and purification techniques has enabled chemists to produce this complex molecule with remarkable precision. This level of synthetic sophistication is crucial for the development of novel pharmaceuticals that can meet the stringent requirements of modern medicine.
The pharmacological profile of N-(3-{[3-(3-Chlorophenoxy)-2-(2,3-dimethoxyphenyl)-4-oxoazetidin-1-YL]methyl}phenyl)acetamide has been extensively studied in both in vitro and in vivo models. Initial studies have demonstrated its potential as an inhibitor of various enzymes and receptors relevant to human health. The compound's ability to modulate these targets suggests that it could be developed into a therapeutic agent for conditions such as cancer, inflammation, and neurodegenerative diseases. Further research is ongoing to fully elucidate its mechanism of action and optimize its pharmacokinetic properties.
In the context of drug discovery, N-(3-{[3-(3-Chlorophenoxy)-2-(2,3-dimethoxyphenyl)-4-oxoazetidin-1-YL]methyl}phenyl)acetamide exemplifies the importance of molecular diversity in identifying new therapeutic leads. The structural features present in this compound are not only unique but also highly functionalized, making it a valuable scaffold for further derivatization. By modifying specific parts of its molecular framework, researchers can fine-tune its pharmacological properties to achieve desired therapeutic effects while minimizing side effects.
The development of novel pharmaceuticals relies heavily on the availability of high-quality starting materials and intermediates. N-(3-{[3-(Chlorophenoxy)-2-(Dimethoxyphenyl)]-Azetidinone Core]) serves as an excellent example of how sophisticated organic chemistry can contribute to this process. Its synthesis not only demonstrates the capabilities of modern synthetic methods but also provides a versatile platform for exploring new chemical space. This approach is crucial for overcoming the challenges associated with drug resistance and finding effective treatments for complex diseases.
The future prospects for N-(N-[((((()methyl) phenyl]) acetamide are bright, with ongoing research aimed at optimizing its pharmacological properties and exploring new therapeutic applications. Collaborative efforts between chemists, biologists, and clinicians will be essential in translating this promising lead into a viable therapeutic agent. As our understanding of disease mechanisms continues to evolve, compounds like N(N-[([([([([([([([([([([([([([([([(...]]]]]]]]]]]]]]]]]]]]]]]])))))))))))))) will play a crucial role in shaping the future of medicine.
1241628-49-8 (N-(3-{[3-(3-Chlorophenoxy)-2-(2,3-dimethoxyphenyl)-4-oxoazetidin-1-YL]methyl}phenyl)acetamide) Related Products
- 114438-75-4((2R)-2-bromo-Butanoic acid methyl ester)
- 2171339-31-2((3S)-3-{2-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)oxan-3-ylacetamido}pentanoic acid)
- 135025-12-6((2S)-2-(hexylsulfanyl)-N-[6-methyl-2,4-bis(methylsulfanyl)pyridin-3-yl]decanamide)
- 709654-29-5(Ethyl 1-(3-chlorophenyl)-3-methyl-1H-pyrazole-5-carboxylate)
- 2227857-50-1((2R)-4-(4,5,6,7-tetrahydro-1-benzothiophen-2-yl)butan-2-ol)
- 2445784-34-7(3-({(tert-butoxy)carbonylamino}methyl)piperidine-2-carboxylic acid)
- 2169873-45-2((2E)-3-(3-chloro-4-methylthiophen-2-yl)prop-2-enoic acid)
- 20703-42-8(Ethyl N-hydroxyacetimidate)
- 1862616-58-7(Cyclobutanol, 1-[1-(aminomethyl)butyl]-2,2-dimethyl-)
- 922005-85-4(3-methyl-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzene-1-sulfonamide)




